molecular formula C14H22N2O2S B2373047 (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide CAS No. 2411338-55-9

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide

Cat. No. B2373047
CAS RN: 2411338-55-9
M. Wt: 282.4
InChI Key: DYJRIFNHKNBZDD-ONEGZZNKSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide, also known as DMHPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide inhibits VMAT2 by binding to its active site and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters, which can affect various physiological and behavioral processes such as locomotion, reward, and addiction.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide has been shown to affect various physiological and behavioral processes in animal models. For example, it has been found to decrease locomotor activity and induce catalepsy in rats. It has also been shown to reduce the rewarding effects of cocaine and amphetamine in mice.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of VMAT2, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and behavioral processes. However, (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide also has some limitations. Its effects on other transporters and receptors are not well understood, which can complicate the interpretation of results. Additionally, its synthesis method is complex and time-consuming, which can limit its availability and increase its cost.

Future Directions

There are several future directions for (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide research. One area of interest is its potential therapeutic applications. For example, it has been suggested that VMAT2 inhibitors like (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide could be used to treat psychiatric disorders such as depression and addiction. Another area of interest is the development of new VMAT2 inhibitors with improved selectivity and pharmacokinetic properties. Finally, (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide could be used as a tool to study the role of monoamine neurotransmitters in various physiological and behavioral processes, such as learning and memory.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as dimethylamine, 3-thiophenemethanol, and acetylacetone. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide can modulate the release of these neurotransmitters and thus affect various physiological and behavioral processes.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-16(2)6-3-4-14(18)15-9-13(10-17)8-12-5-7-19-11-12/h3-5,7,11,13,17H,6,8-10H2,1-2H3,(H,15,18)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJRIFNHKNBZDD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC(CC1=CSC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC(CC1=CSC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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